4-Hydroxyalternariol 9-methyl ether

Description

4-Hydroxyalternariol 9-methyl ether has been reported in Alternaria with data available.

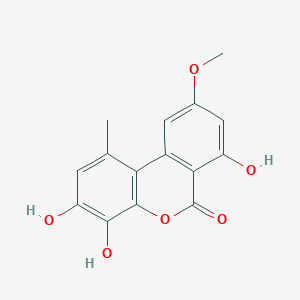

Structure

3D Structure

Properties

IUPAC Name |

3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-6-3-10(17)13(18)14-11(6)8-4-7(20-2)5-9(16)12(8)15(19)21-14/h3-5,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYAURIYXKOUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Hydroxyalternariol 9-methyl ether: Structure, Properties, and Analysis

Abstract

4-Hydroxyalternariol 9-methyl ether is a naturally occurring polyketide, specifically a dibenzo-α-pyrone, produced by several species of endophytic fungi. This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, and methods for its isolation and characterization. Furthermore, it summarizes the current understanding of its biological activities, including its antibacterial and antioxidant properties. The guide provides detailed, field-proven protocols and workflows to facilitate its study and potential application in various scientific domains.

Chemical Identity and Structure

The unique biological activities of 4-Hydroxyalternariol 9-methyl ether are intrinsically linked to its distinct chemical architecture. A thorough understanding of its structure is paramount for any research or development endeavor.

Nomenclature and Identifiers

The compound is systematically identified by several key descriptors, which are crucial for accurate database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | [1][2][] |

| CAS Number | 959417-17-5 | [1][4] |

| Molecular Formula | C₁₅H₁₂O₆ | [2][4] |

| Synonyms | 3'-Hydroxyalternariol 5-O-methyl ether | [] |

| Chemical Class | Dibenzo-α-pyrones, Phenols | [1][5] |

Core Chemical Structure

4-Hydroxyalternariol 9-methyl ether is built upon a dibenzo-α-pyrone scaffold. This core consists of a biphenyl system linked by a lactone (a cyclic ester) bridge. The specific arrangement and nature of the functional groups—three hydroxyl (-OH) groups, one methoxy (-OCH₃) group, and one methyl (-CH₃) group—on this scaffold dictate its chemical reactivity, solubility, and biological interactions.

2D Structural Representation

The two-dimensional structure illustrates the connectivity of the atoms and the arrangement of the fused rings and functional groups.

Caption: 2D structure of 4-Hydroxyalternariol 9-methyl ether.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including solvent selection for extraction, chromatography, and bioassays, as well as for determining appropriate storage conditions.

General Properties

The key physicochemical data for 4-Hydroxyalternariol 9-methyl ether are summarized below.

| Property | Value | Source |

| Molecular Weight | 288.25 g/mol | [2][4] |

| Appearance | Powder | [1][] |

| Predicted Boiling Point | 584.7 ± 50.0 °C | [] |

| Predicted Density | 1.523 ± 0.06 g/cm³ | [] |

Solubility Profile

Proper solubilization is the first step in nearly all experimental applications.

-

High Solubility: The compound is readily soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][5] It is also soluble in Methanol.[]

-

Stock Solution Preparation: For biological assays, creating a concentrated stock solution in DMSO is standard practice. To ensure complete dissolution, gentle warming to 37°C and brief sonication in an ultrasonic bath may be employed.[1] It is recommended to prepare fresh solutions for immediate use.[1]

Stability and Storage Recommendations

To ensure the integrity of the compound and the reproducibility of experimental results, strict storage protocols must be followed.

-

Long-Term Storage (Solid): The solid powder should be stored desiccated at -20°C or, for shorter periods, at 2-8°C in a tightly sealed vial.[1][5] Under these conditions, the product can be stable for up to 24 months.[5]

-

Stock Solution Storage: If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[5]

-

Handling: Before use, allow the product vial to equilibrate to room temperature for at least one hour prior to opening. This prevents condensation from introducing moisture, which could degrade the compound.[5]

Sourcing and Synthesis

Understanding the origin of a natural product is key to ensuring a sustainable supply and provides insight into its ecological role.

Natural Occurrence and Biosynthesis

4-Hydroxyalternariol 9-methyl ether is a secondary metabolite produced by various endophytic fungi.

-

Primary Sources: It has been isolated from the liquid fermentation of Alternaria sp. Samif01, an endophyte found in the medicinal plant Salvia miltiorrhiza Bunge.[1][5][6] Other known fungal sources include Nigrospora sphaerica and Phialophora sp.[4]

-

Biosynthesis Pathway: The biosynthesis of the dibenzo-α-pyrone core, including the related compounds alternariol (AOH) and alternariol-9-methyl ether (AME), is known to involve a polyketide synthase (PKS) enzyme.[7] This pathway involves the sequential condensation of acetate units (via malonate) to build the complex polyketide backbone, which then undergoes cyclization and aromatization to form the final structure.[7]

Laboratory Isolation from Fungal Culture

The following protocol outlines a standard method for the isolation and purification of dibenzo-α-pyrones from an Alternaria culture, based on established phytochemical techniques.[5][8]

Protocol: Isolation and Purification

-

Fungal Cultivation: Inoculate the endophytic fungus (Alternaria sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) and incubate under appropriate conditions (e.g., 25-28°C, 150 rpm) for 2-4 weeks to allow for the production of secondary metabolites.

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). The choice of EtOAc is causal; its intermediate polarity efficiently extracts semi-polar compounds like dibenzo-α-pyrones while leaving behind highly polar sugars and salts.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:EtOAc), followed by methanol. The gradient is critical for separating compounds based on polarity.

-

-

Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Pool the fractions containing 4-Hydroxyalternariol 9-methyl ether and subject them to further purification, if necessary, using techniques like preparative HPLC to achieve high purity (≥98%).

Workflow Diagram for Isolation

The logical flow from raw fungal culture to the purified compound is depicted below.

Caption: Workflow for the structural elucidation of the purified compound.

Known Biological Activity

Preliminary studies have revealed that 4-Hydroxyalternariol 9-methyl ether possesses notable biological activities, suggesting its potential as a lead compound for further development.

Antibacterial Properties

The compound has demonstrated inhibitory activity against a range of bacterial pathogens. [5]This broad-spectrum potential is a promising area for antimicrobial research.

-

Activity Range: It shows activity with Minimum Inhibitory Concentration (MIC) values in the range of 86.7-364.7 µM. [1][5]* Tested Pathogens: The compound, along with related dibenzo-α-pyrones from the same fungal extract, was found to be active against the following bacteria:

-

Bacillus subtilis

-

Staphylococcus haemolyticus

-

Agrobacterium tumefaciens

-

Pseudomonas lachrymans

-

Ralstonia solanacearum

-

Xanthomonas vesicatoria [9]

-

Antioxidant Effects

4-Hydroxyalternariol 9-methyl ether displays promising antioxidant effects. [1][][5]Its efficacy has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydroxyl radical assays. [5]The phenolic hydroxyl groups in its structure are the primary contributors to this activity, as they can donate hydrogen atoms to neutralize free radicals.

Conclusion

4-Hydroxyalternariol 9-methyl ether is a well-defined natural product with a dibenzo-α-pyrone structure. Its chemical and physical properties are well-documented, and established protocols for its isolation and characterization are available. The compound's demonstrated antibacterial and antioxidant activities make it a molecule of significant interest for further investigation in the fields of natural product chemistry, pharmacology, and drug discovery. This guide provides the foundational technical information required for researchers to confidently and effectively work with this promising fungal metabolite.

References

- 4-Hydroxyalternariol-9-methyl ether. MedChemExpress.

- 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5. BioCrick.

- 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5. ChemFaces.

- 4-Hydroxyalternariol 9-methyl ether | C15H12O6 | CID 24899916.

- CAS 959417-17-5 4-Hydroxyalternariol 9-methyl ether. BOC Sciences.

- Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities.

- Chemical structure of alternariol 9-methyl ether.

- Alternariol 9-O-methyl ether.

- The biosynthesis of alternariol and alternariol-9-methyl ether consists...

Sources

- 1. 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 4-Hydroxyalternariol 9-methyl ether | C15H12O6 | CID 24899916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alternariol 9-O-methyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling 4-Hydroxyalternariol 9-methyl ether: A Technical Guide to Its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Hydroxyalternariol 9-methyl ether (AME), a significant mycotoxin belonging to the dibenzo-α-pyrone class, has garnered considerable attention within the scientific community. Primarily produced by various species of the fungal genus Alternaria, this secondary metabolite is also synthesized by a range of endophytic fungi. AME exhibits a broad spectrum of biological activities, including potent antimicrobial, antinematodal, and anticancer properties, positioning it as a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of AME, delves into its intricate biosynthetic pathway, and offers detailed, field-proven protocols for its extraction, purification, and analytical characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycotoxin research, and the development of novel therapeutic agents.

Introduction: The Significance of 4-Hydroxyalternariol 9-methyl ether (AME)

4-Hydroxyalternariol 9-methyl ether, also known as alternariol monomethyl ether, is a naturally occurring phenolic compound with the molecular formula C₁₅H₁₂O₅[1]. Structurally, it is a derivative of alternariol, distinguished by the methylation of the hydroxyl group at the 9-position. As a mycotoxin, its presence in food and feed is a subject of toxicological concern. However, its diverse and potent biological activities have opened avenues for its exploration as a lead compound in drug development. Understanding its natural origins and the biochemical pathways leading to its formation is paramount for harnessing its therapeutic potential and for developing strategies to mitigate its toxicological risks.

Natural Sources of 4-Hydroxyalternariol 9-methyl ether

The primary producers of AME are fungi, particularly those belonging to the genus Alternaria. These fungi are ubiquitous saprophytes and plant pathogens, frequently contaminating a wide range of agricultural commodities. In addition to Alternaria species, a growing body of research has identified various endophytic fungi as prolific sources of AME. Endophytes reside within the tissues of living plants without causing any apparent harm, and they are recognized as a rich reservoir of novel bioactive compounds.

| Fungal Species | Host/Substrate | Reference |

| Alternaria alternata | Grains, fruits, vegetables | [2] |

| Alternaria sp. (endophytic) | Salvia miltiorrhiza | [3] |

| Alternaria sp. (endophytic) | Catharanthus roseus | [4] |

| Stagonospora nodorum | Wheat | |

| Phomopsis sp. | Various plants |

The Biosynthetic Pathway of AME: A Polyketide Symphony

The biosynthesis of AME is a fascinating example of fungal secondary metabolism, originating from the polyketide pathway. The core of this pathway is the iterative condensation of acetyl-CoA and malonyl-CoA units, orchestrated by a type I polyketide synthase (PKS).

The biosynthesis commences with a starter unit of acetyl-CoA, which is sequentially extended by six molecules of malonyl-CoA. This series of Claisen condensations is catalyzed by the PKS enzyme, specifically the one encoded by the pksI gene[5]. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the dibenzo-α-pyrone scaffold of alternariol (AOH). The final step in the formation of AME is the specific O-methylation of the hydroxyl group at the 9-position of AOH. This reaction is catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase, encoded by the omtI gene[5].

Caption: Biosynthetic pathway of 4-Hydroxyalternariol 9-methyl ether (AME).

Methodologies for the Study of AME

The successful investigation of AME, from its discovery in a natural source to its characterization and biological evaluation, hinges on robust and validated experimental protocols. This section provides detailed methodologies for the cultivation of AME-producing fungi, followed by the extraction, purification, and analytical determination of the target compound.

Fungal Cultivation and Fermentation

Rationale: The production of secondary metabolites like AME is often highly dependent on the culture conditions. Potato Dextrose Broth (PDB) is a commonly used rich medium that supports the growth of a wide range of fungi and the production of their secondary metabolites. A 15-day incubation period allows for sufficient fungal biomass accumulation and metabolite production.

Protocol:

-

Inoculum Preparation: Prepare a pure culture of the AME-producing fungus (e.g., Alternaria sp.) on Potato Dextrose Agar (PDA) plates. Incubate at 25°C for 7-10 days until the plate is covered with mycelia.

-

Fermentation: Aseptically transfer several agar plugs (approximately 1 cm²) from the PDA plate into 1 L Erlenmeyer flasks containing 400 mL of sterile Potato Dextrose Broth (PDB).

-

Incubation: Incubate the flasks at 25°C for 15 days in a stationary incubator.

Extraction and Purification of AME

Rationale: AME is an intracellular and extracellular metabolite. Therefore, both the mycelia and the culture filtrate are extracted to maximize the yield. Ethyl acetate is a solvent of intermediate polarity that is effective in extracting a wide range of secondary metabolites, including AME. The subsequent chromatographic steps are designed to separate AME from other co-extracted compounds based on their polarity.

Caption: Experimental workflow for the extraction and purification of AME.

Protocol:

-

Separation of Mycelia and Filtrate: After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.

-

Extraction from Mycelia: Dry the mycelia and grind it into a fine powder. Extract the powdered mycelia with methanol at room temperature for 24 hours. Repeat this process three times. Combine the methanol extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

Extraction from Filtrate: Partition the culture filtrate three times with an equal volume of ethyl acetate. Combine the ethyl acetate layers and evaporate to dryness under reduced pressure.

-

Column Chromatography (Silica Gel): Dissolve the combined crude extracts in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with hexane. Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3, v/v) and visualize under UV light (254 nm).

-

Purification (Sephadex LH-20): Combine the fractions containing AME and further purify them by size exclusion chromatography on a Sephadex LH-20 column using a suitable solvent system such as methanol.

-

Recrystallization: Recrystallize the purified AME from a suitable solvent (e.g., acetone) to obtain pure crystals[1].

Analytical Characterization of AME

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of mycotoxins like AME. The use of a C18 column allows for the separation of AME from other matrix components based on its hydrophobicity. The MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring a specific precursor-to-product ion transition.

Protocol:

-

Sample Preparation: Dissolve a known amount of the purified AME in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion > Product Ion: Monitor the specific transition for AME (e.g., m/z 273 > [specific fragment ion]).

-

Collision Energy: Optimize for the specific instrument and transition.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of AME in the samples by interpolating their peak areas from the calibration curve.

Biological Activities and Potential Applications

AME has demonstrated a remarkable array of biological activities, making it a compelling candidate for further investigation in the context of drug development.

| Biological Activity | Target Organism/Cell Line | Key Findings | Reference |

| Antibacterial | Ralstonia solanacearum, Bacillus subtilis | Exhibits significant inhibitory activity. | [3] |

| Antifungal | Magnaporthe oryzae | Inhibits spore germination. | [3] |

| Antinematodal | Caenorhabditis elegans, Bursaphelenchus xylophilus | Shows notable nematicidal effects. | [3] |

| Anticancer | Human colon carcinoma cells | Induces mitochondrial apoptosis. |

Mechanism of Action: The anticancer activity of AME is believed to be mediated through the induction of oxidative stress, leading to DNA damage and the activation of apoptotic pathways. Its ability to arrest the cell cycle at the G2/M phase further contributes to its antiproliferative effects. The mechanisms underlying its antimicrobial and antinematodal activities are still under investigation but are thought to involve the disruption of essential cellular processes in the target organisms.

Conclusion and Future Perspectives

4-Hydroxyalternariol 9-methyl ether stands out as a natural product with significant potential. Its diverse biological activities, coupled with its accessibility from fungal sources, make it an attractive starting point for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and methodologies for the study of AME. Further research should focus on elucidating the detailed mechanisms of its biological actions, optimizing its production through fermentation, and exploring its structure-activity relationships through medicinal chemistry approaches. Such endeavors will be crucial in translating the promise of this intriguing mycotoxin into tangible therapeutic applications.

References

-

Zhou, L., et al. (2016). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Brazilian Journal of Microbiology, 47(1), 189-196. [Link]

-

Saha, D., et al. (2012). Identification of a polyketide synthase required for alternariol (AOH) and alternariol-9-methyl ether (AME) formation in Alternaria alternata. PLoS One, 7(7), e40564. [Link]

-

Zhou, L., et al. (2016). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Brazilian Journal of Microbiology, 47(1), 189-196. [Link]

-

Wenderoth, M., et al. (2019). Alternariol as virulence and colonization factor of Alternaria alternata during plant infection. Molecular Microbiology, 112(1), 131-146. [Link]

-

Saha, D., et al. (2012). Identification of a polyketide synthase required for alternariol (AOH) and alternariol-9-methyl ether (AME) formation in Alternaria alternata. PLoS One, 7(7), e40564. [Link]

-

Pfeiffer, E., et al. (2007). Glucuronidation of the mycotoxins alternariol and alternariol-9-methyl ether in vitro: chemical structures of glucuronides and activities of human UDP-glucuronosyltransferase isoforms. Mycotoxin Research, 23(4), 203-211. [Link]

-

Jayawardena, R. S., et al. (2012). Alternariol 9-O-methyl ether. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1471. [Link]

-

Wenderoth, M., et al. (2019). Alternariol as virulence and colonization factor of Alternaria alternata during plant infection. Molecular Microbiology, 112(1), 131-146. [Link]

-

Fehr, M., et al. (2009). Oxidative metabolism of the mycotoxins alternariol and alternariol-9-methyl ether in precision-cut rat liver slices in vitro. Molecular Nutrition & Food Research, 53(4), 504-512. [Link]

-

Solhaug, A., et al. (2016). Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review. Basic & Clinical Pharmacology & Toxicology, 119(S3), 31-38. [Link]

-

Bensassi, F., et al. (2011). In vitro metabolism of alternariol and alternariol-9-O-methyl ether in human and rat liver microsomes and S9 fractions. Food and Chemical Toxicology, 49(10), 2549-2555. [Link]

-

Burkhardt, B., et al. (2011). Human metabolism of the mycotoxin alternariol. Mycotoxin Research, 27(1), 51-59. [Link]

-

Lehmann, L., et al. (2006). Estrogenic and androgenic activity of the mycotoxin alternariol in vitro. Toxicology Letters, 163(2), 133-142. [Link]

-

Tiemann, U., et al. (2009). Effects of the mycotoxin alternariol on the uterine histomorphology in juvenile gilts. Mycotoxin Research, 25(1), 21-26. [Link]

-

Scott, P. M. (2001). Analysis of agricultural commodities and foods for Alternaria mycotoxins. Journal of AOAC International, 84(6), 1809-1817. [Link]

-

Lau, B. P. Y., et al. (2003). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins alternariol and alternariol monomethyl ether in fruit juices and beverages. Journal of Chromatography A, 1007(1-2), 109-116. [Link]

-

Zhou, L., et al. (2016). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Brazilian Journal of Microbiology, 47(1), 189-196. [Link]

Sources

- 1. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

- 4. Alternariol 9-O-methyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fungal Biosynthesis of 4-Hydroxyalternariol 9-Methyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzopyranone mycotoxins produced by fungi of the Alternaria genus, particularly Alternaria alternata, represent a significant area of study due to their prevalence as food contaminants and their diverse biological activities. Among these, alternariol (AOH) and its derivatives, alternariol 9-methyl ether (AME) and 4-hydroxyalternariol 9-methyl ether (4-OH-AME), are biosynthesized via a polyketide pathway. Understanding this pathway is critical for developing mitigation strategies in agriculture and for exploring these molecules as potential pharmaceutical leads. This guide provides a detailed technical overview of the genetic and enzymatic machinery responsible for the biosynthesis of 4-OH-AME, focusing on the core polyketide synthase and the subsequent tailoring enzymes that finalize the molecule's structure. We will dissect the biosynthetic gene cluster, elucidate the reaction mechanisms, and provide a validated experimental workflow for pathway reconstruction and analysis.

The Genetic Blueprint: The Alternariol (AOH) Biosynthetic Gene Cluster

The capacity of Alternaria alternata to produce AOH and its derivatives is encoded within a compact ~15 kb biosynthetic gene cluster (BGC).[1] This cluster contains the essential genes encoding the core synthase and the tailoring enzymes that modify the initial polyketide scaffold. The identification of this BGC was a critical step, moving from postulation to genetic certainty.[2][3] The core components of this cluster are integral to the production of 4-OH-AME.

A 2019 study definitively identified the AOH gene cluster through CRISPR/Cas9-mediated gene inactivation and heterologous expression in Aspergillus oryzae.[1] The key genes and their functions are summarized in Table 1.

| Gene | Putative Function | Role in 4-OH-AME Biosynthesis |

| pksI (or pksJ) | Iterative Type I Polyketide Synthase (PKS) | Catalyzes the formation of the core alternariol (AOH) scaffold from acetyl-CoA and malonyl-CoA.[1][2][4] |

| omtI | O-methyltransferase | Methylates the 9-hydroxyl group of AOH to produce alternariol 9-methyl ether (AME).[1][5][6] |

| moxI | FAD-dependent monooxygenase | Hydroxylates AME at the C-4 position to yield the final product, 4-OH-AME.[1] |

| aohR (or altR) | Transcription factor | Positively regulates the expression of the BGC, including pksI.[1][2] |

| sdrI | Short-chain dehydrogenase | Putative tailoring enzyme; its precise role in modifying the main products is under investigation.[1] |

| doxI | Extradiol dioxygenase | Putative tailoring enzyme; may be involved in producing other minor derivatives from the cluster.[1] |

| Table 1: Key genes within the Alternaria alternata AOH biosynthetic gene cluster.[1] |

The organization of these genes within a cluster ensures their coordinated expression, which is controlled by the pathway-specific transcription factor, AohR.[1][2] Deletion of aohR significantly reduces pksI expression and AOH production, confirming its regulatory role.[1]

Figure 1: Simplified diagram of the AOH biosynthetic gene cluster in A. alternata.

Core Synthesis: Assembly of the Alternariol Scaffold

The biosynthesis of AOH is initiated by a multi-domain, iterative type I polyketide synthase, PksI (also referred to as PksJ in earlier literature).[2][4][7] This enzyme is substantial, predicted to be 2225 amino acids in length.[2][4] It orchestrates the assembly of the polyketide backbone through a series of Claisen-type condensations using one acetyl-CoA starter unit and six malonyl-CoA extender units.[8][9][10]

The domain architecture of PksI includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain.[2][4] Despite possessing a full set of reducing domains (DH, ER, KR), the biosynthesis of AOH is a non-reducing pathway. This means these domains are bypassed or non-functional during the synthesis, resulting in a highly oxygenated polyketide chain. This is a crucial mechanistic insight; the genetic potential for reduction is present but not utilized for this specific product outcome.

The proposed mechanism involves the formation of a linear heptaketide intermediate which remains tethered to the ACP domain. The enzyme then catalyzes a series of intramolecular C-to-C bonds (aldol condensations) and a final lactonization step to release the aromatic product, alternariol (AOH).[8][11] Remarkably, heterologous expression of pksI alone in a suitable host like Aspergillus oryzae is sufficient for the production of AOH, demonstrating that this single enzyme is responsible for the complete synthesis and cyclization of the core scaffold.[1]

Pathway Elucidation: Tailoring Steps to 4-OH-AME

Once the AOH scaffold is released from PksI, it becomes a substrate for two critical tailoring enzymes encoded within the BGC.

Step 1: Methylation of AOH to AME The first modification is the methylation of the hydroxyl group at position C-9. This reaction is catalyzed by the O-methyltransferase, OmtI.[1] An enzyme with this specific activity was isolated from A. alternata long before the gene was identified, providing biochemical validation for this step.[6] Co-expression of pksI and omtI in a heterologous host results in the production of alternariol 9-methyl ether (AME).[1]

Step 2: Hydroxylation of AME to 4-OH-AME The final step in the pathway is the regioselective hydroxylation of AME at the C-4 position. This oxidation is performed by MoxI, a FAD-dependent monooxygenase.[1] The co-expression of pksI, omtI, and moxI in A. oryzae led to the successful production of 4-hydroxy-alternariol monomethyl ether (4-OH-AME), thereby reconstituting the complete pathway and confirming the function of MoxI.[1]

Figure 2: The biosynthetic pathway from precursors to 4-Hydroxyalternariol 9-methyl ether.

Experimental Validation: A Protocol for Heterologous Expression

To validate the functions of the AOH cluster genes and reconstitute the pathway for 4-OH-AME, heterologous expression in a clean host chassis like Aspergillus nidulans or Aspergillus oryzae is the authoritative standard.[12] This approach serves as a self-validating system: the production of the target metabolite is directly and exclusively linked to the introduced genes.

Objective: To produce 4-OH-AME by co-expressing pksI, omtI, and moxI in Aspergillus oryzae.

Methodology:

-

Gene Amplification & Vector Construction:

-

Amplify the full-length cDNAs of pksI, omtI, and moxI from an actively producing Alternaria alternata culture using high-fidelity polymerase.

-

Clone each gene into separate fungal expression vectors, each containing a strong constitutive promoter (e.g., amyB) and a different auxotrophic selection marker (e.g., pyrG, argB, sC). This multi-vector approach facilitates co-transformation and stable integration.

-

-

Fungal Protoplast Transformation:

-

Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a triple auxotroph corresponding to the selection markers).

-

Co-transform the protoplasts with all three expression vectors simultaneously using a PEG-CaCl₂ mediated method.

-

Plate the transformed protoplasts onto minimal medium lacking the required nutrients to select for successful transformants that have integrated all three plasmids.

-

-

Screening and Cultivation:

-

Isolate putative transformants and confirm gene integration via diagnostic PCR from genomic DNA.

-

Inoculate confirmed transformants into a suitable production medium (e.g., potato dextrose broth or Czapek-Dox). Culture for 7-10 days with shaking at 28-30°C.

-

-

Metabolite Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the mycelia and the culture filtrate separately with an organic solvent (e.g., ethyl acetate). The separation is crucial as metabolites may be retained in the mycelia or secreted.

-

Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

-

-

Metabolite Analysis:

-

Redissolve the crude extract in methanol.

-

Analyze the extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and compare retention times and UV spectra with authentic standards of AOH, AME, and, if available, 4-OH-AME.

-

For definitive identification and structural confirmation, perform Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis to confirm the molecular weight (m/z for C₁₅H₁₂O₆) and fragmentation pattern of 4-OH-AME.

-

Sources

- 1. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata | PLOS One [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of a polyketide synthase required for alternariol (AOH) and alternariol-9-methyl ether (AME) formation in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. plos.figshare.com [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of 4-Hydroxyalternariol 9-methyl ether

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Hydroxyalternariol 9-methyl ether, a bioactive dibenzo-α-pyrone isolated from endophytic fungi. The document details the scientific context of its discovery, a comprehensive, field-proven methodology for its isolation and purification, and the analytical techniques required for its structural elucidation and characterization. Synthesizing information from peer-reviewed literature, this guide serves as a practical resource for natural product chemists and drug discovery professionals interested in the rich chemical diversity of fungal secondary metabolites.

Introduction and Scientific Context

Fungi of the genus Alternaria are prolific producers of structurally diverse secondary metabolites, many of which possess significant biological activities.[1][2] Among these are the dibenzo-α-pyrones, a class of polyketide-derived mycotoxins that includes the well-studied compounds alternariol (AOH) and alternariol 9-methyl ether (AME).[1][2] These compounds are common contaminants in food and feed and have been investigated for a range of toxicological and pharmacological properties.[2]

4-Hydroxyalternariol 9-methyl ether (4-OH-AME) is a hydroxylated derivative of AME.[1] Its discovery is part of the broader effort to explore the metabolic potential of endophytic fungi, which reside within plant tissues and are a rich source of novel bioactive compounds.[3][4] This specific metabolite was successfully isolated from Alternaria sp. Samif01, an endophyte residing in the medicinal plant Salvia miltiorrhiza Bunge.[4][5] The addition of a hydroxyl group to the AME scaffold is a key structural modification that can significantly influence the molecule's biological activity, making 4-OH-AME a compound of interest for further investigation. Initial studies have revealed its potential as both an antibacterial and antioxidant agent.[5]

This guide offers a detailed protocol for the isolation of 4-OH-AME, grounded in established methodologies, and provides the key analytical data required for its unambiguous identification.

Biosynthetic Origins: A Derivative Pathway

Understanding the biosynthetic origin of 4-Hydroxyalternariol 9-methyl ether provides critical context for its discovery. It is not a de novo product but rather a downstream modification of a more common mycotoxin, alternariol (AOH). The biosynthetic gene cluster responsible for AOH production has been identified in Alternaria alternata.[1]

The pathway can be summarized as follows:

-

AOH Synthesis: A polyketide synthase (PksI) is responsible for the initial synthesis of the alternariol scaffold.[1]

-

Methylation to AME: An O-methyltransferase (OmtI) catalyzes the methylation of the 9-hydroxyl group of AOH to form alternariol 9-methyl ether (AME).[1]

-

Hydroxylation to 4-OH-AME: A FAD-dependent monooxygenase (MoxI) then catalyzes the hydroxylation of AME at the 4-position, yielding the final product, 4-Hydroxyalternariol 9-methyl ether.[1][6]

This hierarchical synthesis explains why 4-OH-AME is often co-isolated with its precursors, AOH and AME, during fractionation of Alternaria extracts.

Caption: Biosynthetic conversion from AOH to 4-OH-AME.

Isolation and Purification Methodology

The isolation of 4-Hydroxyalternariol 9-methyl ether is achieved through a multi-step process involving fungal fermentation, solvent extraction, and chromatographic purification. The following protocol is a synthesized methodology based on successful reports of its isolation.[3][5]

Step 1: Fungal Cultivation and Fermentation

The foundational step is the cultivation of the source organism, Alternaria sp. Samif01. The rationale behind using liquid fermentation is to generate sufficient biomass and promote the production of secondary metabolites in a controlled environment.

-

Organism: Endophytic fungus Alternaria sp. Samif01, isolated from the roots of Salvia miltiorrhiza Bunge.[3][4]

-

Culture Medium: Potato Dextrose Broth (PDB) or a similar malt-based liquid medium is effective for cultivating this fungus.

-

Procedure:

-

Inoculate several flasks containing the sterile liquid medium with mycelial plugs of a mature Alternaria sp. culture.

-

Incubate the flasks under static conditions at approximately 25-28°C for 3-4 weeks. The absence of shaking (static culture) is often crucial for inducing secondary metabolite production in filamentous fungi.

-

Step 2: Extraction of Bioactive Metabolites

The goal of this step is to efficiently extract the secondary metabolites from both the mycelia and the culture broth into an organic solvent. Ethyl acetate is the solvent of choice due to its polarity, which is well-suited for extracting semi-polar compounds like dibenzo-α-pyrones while minimizing the extraction of highly polar primary metabolites.

-

Procedure:

-

After the incubation period, homogenize the entire culture (broth and mycelia).

-

Perform an exhaustive extraction with an equal volume of ethyl acetate (EtOAc). This is typically done by partitioning the homogenate with EtOAc in a large separatory funnel. Repeat the extraction process three times.

-

Combine the organic layers and concentrate the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Step 3: Chromatographic Purification

This is the most critical phase, where the target compound is separated from a complex mixture. A multi-stage chromatographic approach is necessary to achieve high purity.

-

Primary Fractionation (Silica Gel Column Chromatography):

-

Adsorb the crude EtOAc extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether or hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.[3] The polarity is gradually increased (from 100:0 to 0:100, v/v) to sequentially elute compounds of increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 2:1) and visualization under UV light.

-

Combine fractions that show similar TLC profiles. Bioassay-guided fractionation, such as testing the antimicrobial activity of each fraction, can be employed to track the compound of interest.[3]

-

-

Secondary Purification (If Necessary):

-

Fractions containing 4-OH-AME may require further purification. This can be achieved using Sephadex LH-20 column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Caption: General workflow for the isolation of 4-OH-AME.

Structural Elucidation and Characterization

Once isolated, the compound's structure must be confirmed using modern spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | PubChem[7] |

| Molecular Weight | 288.25 g/mol | PubChem[7] |

| Appearance | Yellowish crystals | Inferred from related compounds[3] |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform | ChemFaces, BioCrick[5][8] |

Spectroscopic Data

The definitive identification of 4-Hydroxyalternariol 9-methyl ether relies on a combination of mass spectrometry and nuclear magnetic resonance.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula. For C₁₅H₁₂O₆, the expected mass would be for the molecular ion [M+H]⁺ or [M-H]⁻.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments performed in a suitable solvent (e.g., DMSO-d₆) are essential for elucidating the precise arrangement of atoms and functional groups. While specific shifts for 4-OH-AME are not detailed in the initial search results, the data would be compared against those of known related compounds like AME.[3][9] The presence of an additional hydroxyl group would be confirmed by changes in the chemical shifts of nearby protons and carbons in the aromatic rings.

Reported Biological Activity

4-Hydroxyalternariol 9-methyl ether has demonstrated noteworthy biological activities, suggesting its potential as a lead compound for drug development.

Antibacterial Activity

The compound shows inhibitory activity against a range of bacterial pathogens.[5] This broad-spectrum activity makes it a candidate for further investigation as an antimicrobial agent.

| Activity | Measurement | Value Range | Source |

| Antibacterial | MIC | 86.7–364.7 µM | ChemFaces[5] |

Antioxidant Effects

The compound has also been reported to display promising antioxidant effects, likely due to the phenolic hydroxyl groups in its structure which can act as radical scavengers.[5] These effects were evaluated using DPPH and hydroxyl radical assays.[5]

Conclusion and Future Directions

4-Hydroxyalternariol 9-methyl ether represents an intriguing natural product derived from an endophytic fungus. The methodologies for its isolation and characterization are well-established within the field of natural product chemistry. Its demonstrated antibacterial and antioxidant properties provide a strong rationale for more extensive biological evaluation.

Future research should focus on:

-

Total Synthesis: Developing a synthetic route to produce larger quantities for extensive testing and analog creation.

-

Mechanism of Action Studies: Elucidating the specific cellular targets and pathways through which it exerts its antibacterial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency and reduce potential toxicity.

This guide provides the foundational knowledge for researchers to confidently isolate, identify, and further investigate this promising fungal metabolite.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24899916, 4-Hydroxyalternariol 9-methyl ether. Retrieved from [Link].

-

Lou, J., Yu, R., Wang, X., Mao, Z., Fu, L., Liu, Y., & Zhou, L. (2016). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Brazilian Journal of Microbiology, 47(1), 96–101. Available at: [Link].

-

Zhang, Y., et al. (2024). Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus. msystems, e01035-23. Available at: [Link].

-

ResearchGate (n.d.). Chemical structure of alternariol 9-methyl ether. Retrieved from [Link].

-

Wenderoth, M., et al. (2019). Alternariol as virulence and colonization factor of Alternaria alternata during plant infection. Molecular Microbiology, 112(1), 131-150. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5360741, Alternariol monomethyl ether. Retrieved from [Link].

-

ScienceOpen (2016). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Retrieved from [Link].

-

NP-MRD (2020). NP-Card for Alternariol-9-methyl ether (NP0004742). Retrieved from [Link].

-

Dehbandi, S., et al. (2012). Alternariol 9-O-methyl ether. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1471. Available at: [Link].

-

BioCrick (n.d.). 4-Hydroxyalternariol 9-methyl ether. Retrieved from [Link].

-

Dehbandi, S., et al. (2012). Alternariol 9-O-methyl ether. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1471. Available at: [Link].

-

Ostry, V. (1996). Production of alternariol and alternariol methyl ether by Alternaria alternata grown on fruits at various temperatures. Journal of Food Protection, 59(11), 1184-1187. Available at: [Link].

-

ResearchGate (n.d.). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Retrieved from [Link].

-

Semantic Scholar (2016). Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities. Retrieved from [Link].

-

National Genomics Data Center (2012). Alternariol 9-O-methyl ether. Retrieved from [Link].

-

Puntscher, H., et al. (2020). Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of Alternariol and Alternariol Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment. Chemical Research in Toxicology, 33(3), 816–827. Available at: [Link].

Sources

- 1. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyalternariol 9-methyl ether | C15H12O6 | CID 24899916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Metabolic Activation of an Emerging Mycotoxin

An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxyalternariol 9-methyl ether

This guide provides a comprehensive toxicological profile of 4-Hydroxyalternariol 9-methyl ether (4-OH-AME), a phase I metabolite of the Alternaria mycotoxin Alternariol 9-methyl ether (AME). As food safety regulations and toxicological research delve deeper into the metabolites of common contaminants, understanding the biological activity of compounds like 4-OH-AME is critical for accurate risk assessment and drug development professionals exploring related molecular scaffolds. This document synthesizes current research to elucidate its cytotoxic and genotoxic effects, with a primary focus on its well-defined mechanism of action as a topoisomerase II poison.

Alternaria species are ubiquitous fungi that contaminate a wide range of food commodities, including cereals, fruits, and vegetables. They produce a spectrum of mycotoxins, with alternariol (AOH) and its derivative, alternariol 9-methyl ether (AME), being among the most frequently detected.[1] While the toxicity of parent mycotoxins has been a subject of study for years, the focus is increasingly shifting to their metabolic derivatives, which may possess altered, enhanced, or attenuated toxicological profiles.

AME undergoes phase I metabolism in vivo, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[2][3] One such key metabolite is 4-Hydroxyalternariol 9-methyl ether (4-OH-AME). The introduction of a hydroxyl group can significantly alter the molecule's polarity, reactivity, and interaction with cellular targets. This guide details the specific toxicological characteristics of 4-OH-AME, distinguishing its activity from its parent compound.

Caption: Metabolic activation of AME to its 4-hydroxy metabolite.

Core Toxicological Profile

The toxicological assessment of 4-OH-AME reveals a nuanced profile where its activity is potent in cell-free systems but can be modulated by cellular factors like uptake in cell-based assays.

Cytotoxicity Assessment

The cytotoxic potential of 4-OH-AME has been evaluated in comparison to its parent compound, AME. Studies using human esophageal cells (KYSE510) have shown that, unlike AOH and its metabolite 4-OH-AOH, neither AME nor 4-OH-AME significantly reduced mitochondrial activity at concentrations up to 50 µM over a 24-hour period.[4] This suggests a lower cytotoxic potential compared to the AOH family of metabolites under these specific assay conditions. However, other studies have demonstrated dose-dependent cytotoxicity for the parent compound AME in human enterocytes (Caco-2) and hepatocytes (HepG2), indicating that cell type and exposure duration are critical parameters.[5]

Oxidative Stress Potential

The formation of a catechol-like structure in hydroxylated metabolites often raises concerns about redox cycling and the generation of reactive oxygen species (ROS). This holds true for 4-hydroxyalternariol (4-OH-AOH), which significantly increases ROS levels.[4] In stark contrast, 4-OH-AME did not induce any detectable increase in ROS in human esophageal cells.[4] This finding is crucial as it differentiates the toxicological pathways of the hydroxylated metabolites of AOH and AME, suggesting that the genotoxicity of 4-OH-AME is not mediated by oxidative DNA damage.

Genotoxicity: The Primary Hazard

The principal mechanism of toxicity for 4-OH-AME, much like its parent compound, is genotoxicity mediated through the inhibition of a critical nuclear enzyme: DNA topoisomerase II.

Mechanism of Action: Topoisomerase II Poisoning

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoils and knots, which arise during replication, transcription, and recombination.[6] Topoisomerase II functions by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing it. This process involves the formation of a temporary covalent intermediate known as the cleavage complex.

4-OH-AME functions as a "topoisomerase poison." Rather than merely inhibiting the enzyme's catalytic activity, it stabilizes the transient DNA-topoisomerase II cleavage complex.[4] This stabilization prevents the re-ligation of the DNA strands, transforming a fleeting intermediate into a persistent and highly damaging DNA double-strand break. The accumulation of these breaks triggers downstream cellular responses, including cell cycle arrest and apoptosis. This mechanism is shared with several well-known chemotherapeutic agents, such as etoposide.[4]

Caption: Mechanism of topoisomerase II poisoning by 4-OH-AME.

Quantitative Data and Comparative Analysis

The potency of 4-OH-AME as a topoisomerase II inhibitor has been quantified in cell-free systems, allowing for direct comparison with its parent compound, AME.

Table 1: Comparative Inhibition of Topoisomerase IIα Activity (Cell-Free Decatenation Assay)

| Compound | Concentration | Inhibition of Catalytic Activity | Statistical Significance vs. Control |

| AME | 10 µM | Significant Inhibition | Yes |

| 25 µM | Complete Blockage | Yes | |

| 4-OH-AME | 10 µM | Partial Inhibition | No |

| 25 µM | Complete Blockage | Yes |

Data synthesized from studies in human esophageal cells.[4] The assay measures the release of minicircles from a complex kinetoplast DNA network.

While both AME and 4-OH-AME completely block enzyme activity at 25 µM, AME shows significant inhibition at a lower concentration of 10 µM, suggesting the parent compound may be slightly more potent in a cell-free context.[4] However, in cellular assays (ICE assay), both metabolites were found to enhance the level of transient DNA-topoisomerase complexes, confirming their role as topoisomerase poisons within a biological system.[4]

Experimental Protocols for Toxicological Validation

The characterization of 4-OH-AME relies on specific, validated experimental workflows. The causality behind using a multi-assay approach is to first confirm direct interaction with the molecular target (cell-free assay) and then to verify that this mechanism is operative within the complex cellular environment.

Protocol: Topoisomerase II Decatenation Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of 4-OH-AME on the catalytic activity of Topoisomerase IIα.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine Topoisomerase II assay buffer, kinetoplast DNA (kDNA - a network of catenated DNA circles), and purified recombinant human Topoisomerase IIα enzyme.

-

Compound Addition: Add 4-OH-AME at various concentrations (e.g., 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (Etoposide, 50 µM).

-

Initiation: Add ATP to start the reaction. Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS (to dissociate protein) and Proteinase K (to digest the enzyme). Incubate at 50°C for 30 minutes.

-

Analysis: Add loading dye and resolve the DNA products on a 1% agarose gel containing ethidium bromide.

-

Interpretation: Active topoisomerase II decatenates the kDNA into released minicircles, which migrate faster on the gel. Inhibition is observed as a reduction in minicircle formation and a persistence of the high-molecular-weight kDNA network at the top of the gel.

Protocol: In-Cell Complex of Enzyme (ICE) Assay

Objective: To detect the stabilization of the Topoisomerase II-DNA cleavage complex within intact cells, confirming the compound acts as a "poison."

Methodology:

-

Cell Treatment: Culture human cells (e.g., KYSE510) to ~80% confluency. Treat with 4-OH-AME (e.g., 25-50 µM), a vehicle control (DMSO), and a positive control (Etoposide) for 1-2 hours.

-

Cell Lysis: Lyse the cells directly on the plate with a detergent-containing buffer to preserve the covalent DNA-protein complexes.

-

DNA Shearing & Cesium Chloride Gradient: Scrape the viscous lysate, pass it through a needle to shear the DNA, and load it onto a cesium chloride (CsCl) gradient for ultracentrifugation.

-

Separation: Centrifuge at high speed for 24 hours. The dense CsCl gradient will separate free protein from DNA. Covalently linked protein-DNA complexes will band with the DNA.

-

Fractionation & Detection: Fractionate the gradient and transfer the contents to a nitrocellulose membrane using a slot-blot apparatus.

-

Immunoblotting: Detect the amount of Topoisomerase IIα in each fraction using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence detection.

-

Interpretation: An increase in the Topoisomerase IIα signal in the DNA-containing fractions of treated cells compared to the control indicates the stabilization of the cleavage complex.

Caption: Experimental workflow for the In-Cell Complex of Enzyme (ICE) Assay.

Conclusion and Field Perspective

The toxicological profile of 4-Hydroxyalternariol 9-methyl ether is a prime example of why metabolite analysis is essential for comprehensive risk assessment. While its parent compound, AME, is a known genotoxic agent, the phase I hydroxylation to 4-OH-AME does not attenuate this hazardous property. Both compounds act as topoisomerase II poisons, a potent mechanism for inducing DNA double-strand breaks.

Key distinctions, however, lie in the details. The inability of 4-OH-AME to induce ROS, unlike its counterpart 4-OH-AOH, highlights a divergence in their toxicological pathways. Furthermore, observations that hydroxylated metabolites may have poorer cellular uptake compared to their parent compounds can explain why effects might appear less pronounced in some cell-based assays, even if the molecule is highly active against its purified target.[4]

For researchers and drug development professionals, this profile underscores the importance of:

-

Target-Specific Assays: Utilizing cell-free systems like the decatenation assay to understand direct molecular interactions.

-

Cellular Context: Employing assays like the ICE protocol to confirm that the mechanism is relevant within a living cell, accounting for factors like membrane permeability and metabolism.

-

Comparative Analysis: Always benchmarking the activity of a metabolite against its parent compound to understand the toxicological consequences of biotransformation.

Future research should focus on the in vivo toxicokinetics of 4-OH-AME to better correlate these mechanistic findings with systemic exposure and potential health risks.

References

-

Tiessen, C., Gehrke, H., Schuchardt, S., et al. (2016). Impact of phase I metabolism on uptake, oxidative stress and genotoxicity of the emerging mycotoxin alternariol and its monomethyl ether in esophageal cells. Archives of Toxicology, 90(7), 1647-1662. [Link]

-

Fehr, M., Pahlke, G., Fritz, J., et al. (2009). Alternariol acts as a topoisomerase poison, preferentially affecting the IIalpha isoform. Molecular Nutrition & Food Research, 53(4), 441-451. [Link]

- Bensassi, F., Gallerne, C., de Medeiros, M. R., et al. (2011). The mycotoxin alternariol monomethyl ether induces mitochondrial apoptosis in human colon carcinoma cells. Cellular and molecular biology (Noisy-le-Grand, France), 57 Suppl, OL1556-65.

- Pfeiffer, E., Schmit, C., Burkhardt, B., et al. (2007). Glucuronidation of the mycotoxins alternariol and alternariol-9-methyl ether in vitro: chemical structures of glucuronides and activities of human UDP-glucuronosyltransferase isoforms. Mycotoxin Research, 23(4), 208-214.

- Solhaug, A., Eriksen, G. S., & Holme, J. A. (2016). Alternaria alternata-toxins; effects on cell cycle, apoptosis and DNA-damage in mouse lymphoma cells. Toxicology letters, 244, 53-64.

- Sergent, T., et al. (2005). The mycotoxin alternariol induces DNA damage in H-ras-transformed C3H10T1/2-Cl8 (clone 16) cells. Toxicology and applied pharmacology, 209(1), 1-8.

- Schuchardt, S., et al. (2014). Absorption and metabolism of the mycotoxins alternariol and alternariol-9-methyl ether in Caco-2 cells in vitro. Mycotoxin research, 30(3), 149-157.

-

Caloni, F., et al. (2022). Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes. Frontiers in Microbiology, 13, 849243. [Link]

- Burkhardt, B., et al. (2011). Oxidative metabolism of the mycotoxins alternariol and alternariol-9-methyl ether in precision-cut rat liver slices in vitro. Mycotoxin research, 27(1), 59-67.

-

Louro, H., et al. (2024). Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health. Archives of Toxicology, 98(1), 1-46. [Link]

-

Saleh, I., & Goktepe, I. (2024). The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin. Environmental Science and Pollution Research, 31(21), 30979-30992. [Link]

-

Puntscher, H., et al. (2024). Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of Alternariol and Alternariol Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment. Chemical Research in Toxicology. [Link]

- Pfeiffer, E., et al. (2008). Oxidative metabolism of the mycotoxins alternariol and alternariol-9-methyl ether in precision-cut rat liver slices in vitro. Mycotoxin Research, 24(2), 81-89.

Sources

- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impact of phase I metabolism on uptake, oxidative stress and genotoxicity of the emerging mycotoxin alternariol and its monomethyl ether in esophageal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternariol acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-Hydroxyalternariol 9-methyl ether

An In-depth Technical Guide to the Biological Activity of 4-Hydroxyalternariol 9-methyl ether

Authored by: A Senior Application Scientist

Foreword

The mycotoxin 4-Hydroxyalternariol 9-methyl ether, a phase I metabolite of the prevalent food contaminant alternariol monomethyl ether, represents a compound of increasing interest within the fields of toxicology, pharmacology, and drug development. Produced by fungi of the Alternaria genus, these secondary metabolites are ubiquitous in cereals, fruits, and vegetables, leading to unavoidable human exposure.[1][2][3] While the parent compounds, alternariol (AOH) and alternariol monomethyl ether (AME), have been the subject of extensive research, the biological activities of their metabolites are now coming into sharper focus. This guide provides a detailed examination of the known biological effects of 4-Hydroxyalternariol 9-methyl ether (4-OH-AME), with a focus on its genotoxic, cytotoxic, and estrogenic properties. We will delve into the underlying molecular mechanisms, present relevant experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

Molecular Profile and Origin

4-Hydroxyalternariol 9-methyl ether (4-OH-AME) is a dibenzo-α-pyrone derivative.[4] It is formed in vivo and in vitro through the phase I metabolism of alternariol 9-methyl ether (AME), a process mediated by cytochrome P450 enzymes that introduce a hydroxyl group at the 4-position of the aromatic ring system.[5][6] This hydroxylation is a critical step in the detoxification pathway, but it can also lead to the formation of metabolites with altered or enhanced biological activity.

-

Chemical Formula: C₁₅H₁₂O₆[7]

-

Molar Mass: 288.25 g/mol [7]

-

Synonyms: 4-hydroxy alternariol monomethyl ether, 4-OH-AME

Genotoxicity and Cytotoxicity: The Core Mechanisms

The genotoxic and cytotoxic effects of 4-OH-AME are central to its toxicological profile. Research indicates that while it shares some mechanisms with its parent compound, its activity profile is distinct, particularly concerning oxidative stress and cellular uptake.

Inhibition of Topoisomerase II

A primary mechanism of genotoxicity for AOH and its derivatives is the inhibition of topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription.[5][8] These mycotoxins act as "topoisomerase poisons," stabilizing the transient DNA-topoisomerase complexes. This action prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.[5]

Studies have shown that 4-OH-AME can inhibit topoisomerase II activity in cell-free systems and enhance the level of transient DNA-topoisomerase complexes in human esophageal cells (KYSE510).[5][6] This poisoning of topoisomerase II is a significant contributor to the compound's genotoxic potential.

Caption: Mechanism of Topoisomerase II poisoning by 4-OH-AME.

Oxidative Stress and Mitochondrial Dysfunction

While the catecholic structure of 4-OH-AME suggests a potential for redox cycling and the generation of reactive oxygen species (ROS), experimental results present a nuanced picture. Interestingly, its parent compound, 4-hydroxy alternariol (4-OH-AOH), is a potent inducer of ROS, showing a four-fold greater increase than AOH in KYSE510 cells.[5][6] In contrast, 4-OH-AME itself does not appear to induce ROS, even though its parent compound, AME, has a minor effect.[5]

Despite its lack of direct ROS induction, 4-OH-AME does impact cell viability. At a concentration of 50 µM, it causes a significant decrease of approximately 50% in the mitochondrial activity of KYSE510 cells, comparable to the effect of 4-OH-AOH.[5] This suggests that its cytotoxicity may be mediated through mechanisms other than, or in addition to, oxidative stress, such as the aforementioned topoisomerase II inhibition.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 4-OH-AME | KYSE510 | WST-1 | Mitochondrial Activity | ~50% decrease at 50 µM | [5] |

| 4-OH-AME | KYSE510 | DCFH-DA | ROS Induction | No significant increase | [5] |

| AOH | Caco-2 | Various | Cytotoxicity | IC50: 3.125–100 µM | [1] |

| AME | KB, KBv200 | Various | Cytotoxicity | IC50: 4.82–4.94 µg/mL | [1] |

Table 1: Summary of Cytotoxic and Oxidative Stress Effects.

Cellular Uptake and Metabolism

The biological activity of a compound is intrinsically linked to its ability to enter cells. Studies comparing 4-OH-AME to its parent compounds have suggested that its effects may be tempered by poor cellular uptake.[5][6] This could explain why, despite its ability to poison topoisomerase II in cell-free systems, it does not induce DNA strand breaks in cellular assays like the comet assay.[5] In KYSE510 cells, it appears that methylation is a preferred metabolic pathway for the related compound 4-OH-AOH, while glucuronidation and sulfation play minor roles.[5][6] The toxicological significance of these further metabolic steps remains to be fully elucidated.

Endocrine Disruption: Estrogenic Activity

A growing body of evidence points to the endocrine-disrupting potential of Alternaria mycotoxins. AOH and AME have been identified as xenoestrogens, capable of binding to both estrogen receptors alpha (ERα) and beta (ERβ).[9] AME generally shows a slightly higher potency than AOH, potentially due to a better fit within the estrogen receptor binding pocket.[9]

While direct studies on the estrogenic activity of 4-OH-AME are limited, its structural similarity to AME suggests it may also possess endocrine-disrupting properties. These mycotoxins can interfere with the steroidogenesis pathway and have been shown to have a negative impact on progesterone synthesis in porcine granulosa cells.[3] The estrogenic effects appear to be cell-type dependent and can be complex, with some studies reporting anti-estrogenic effects from Alternaria toxin mixtures in the presence of estradiol.[10]

Caption: Postulated estrogenic signaling pathway for 4-OH-AME.

Other Reported Biological Activities

Beyond its cytotoxic and genotoxic effects, 4-OH-AME has demonstrated a range of other biological activities, highlighting its potential as both a toxin and a lead compound for therapeutic development.

Antibacterial and Antinematodal Activity

Research has identified 4-hydroxyalternariol-9-methyl ether as an active agent against several bacterial strains, including Bacillus subtilis, Staphylococcus haemolyticus, Agrobacterium tumefaciens, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria, with IC50 values ranging from 16.00 to 38.27 µg/mL.[11] The parent compound, AME, has also shown activity against pathogenic bacteria like MRSA by inhibiting topoisomerases, which disrupts cell division.[8] Furthermore, AME has displayed antinematodal activity against Bursaphelenchus xylophilus and Caenorhabditis elegans.[4][12]

Anticancer Potential

The mechanisms of cytotoxicity and genotoxicity, particularly topoisomerase II inhibition, underpin the potential anticancer effects of AOH and its derivatives.[1][2][13] By inducing cell cycle arrest, apoptosis, and inhibiting proliferation, these compounds exhibit properties desirable in chemotherapeutic agents.[1][8] The parent compound AME has been shown to induce mitochondrial apoptosis in human colon carcinoma cells by decreasing the mitochondrial membrane potential and activating caspases 3 and 9.[14] While the anticancer activity of 4-OH-AME itself has not been extensively characterized, its known bioactivities suggest it could contribute to the overall anticancer profile of Alternaria mycotoxins.

Detailed Experimental Protocols

To facilitate further research, this section provides methodologies for key assays used to characterize the biological activity of 4-OH-AME.

Protocol: WST-1 Cell Viability Assay

This protocol assesses the impact of a compound on cell viability by measuring the metabolic activity of mitochondria.

-

Cell Seeding: Plate cells (e.g., KYSE510) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 4-OH-AME (e.g., 0-50 µM). Include a solvent control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express the viability as a percentage of the solvent control after subtracting the background absorbance.

Protocol: Topoisomerase II Poisoning (ICE Assay)

The In-vivo Complex of Enzyme (ICE) assay is used to detect the stabilization of topoisomerase-DNA complexes in cells.

-

Cell Treatment: Treat cells (e.g., KYSE510) with the test compound (4-OH-AME) for a defined period (e.g., 1 hour).

-

Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a detergent (e.g., Sarkosyl) to trap the enzyme-DNA complexes.

-

DNA Shearing and Cesium Chloride Gradient: Scrape the viscous lysate, shear the DNA, and load it onto a cesium chloride (CsCl) step gradient.

-

Ultracentrifugation: Centrifuge the gradients at high speed to separate the free protein from the DNA-protein complexes.

-

Fractionation and Detection: Fractionate the gradient and transfer the samples to a nitrocellulose membrane using a slot-blot apparatus.

-

Immunodetection: Detect the amount of topoisomerase II covalently bound to DNA using a specific primary antibody against topoisomerase II and a suitable secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantification: Quantify the signal to determine the level of stabilized complexes relative to control-treated cells.

Caption: Workflow for Cytotoxicity and ROS production assays.

Conclusion and Future Directions

4-Hydroxyalternariol 9-methyl ether is a biologically active metabolite of a common foodborne mycotoxin. Its primary toxicological activities stem from its ability to function as a topoisomerase II poison, leading to genotoxicity, and its capacity to impair mitochondrial function, resulting in cytotoxicity. While it does not appear to be a potent inducer of oxidative stress itself, unlike its close analogue 4-OH-AOH, its impact on cell viability is significant. Furthermore, its potential as an endocrine disruptor and an antimicrobial agent warrants further investigation.

Future research should focus on several key areas:

-

In vivo studies: Most of the current data is derived from in vitro cell culture models. In vivo studies are crucial to understand the toxicokinetics, metabolism, and systemic effects of 4-OH-AME.[15]

-

Structure-Activity Relationship: A deeper analysis of how hydroxylation and methylation patterns on the alternariol scaffold influence biological activity will be invaluable.

-

Mixture Toxicity: Humans are typically exposed to a mixture of mycotoxins. Investigating the synergistic, additive, or antagonistic effects of 4-OH-AME in combination with other Alternaria toxins is essential for accurate risk assessment.[16][17]

-

Therapeutic Potential: The specific mechanisms of action, such as topoisomerase II inhibition, could be exploited for the development of novel anticancer or antimicrobial agents.

A comprehensive understanding of the biological profile of 4-Hydroxyalternariol 9-methyl ether is critical for both safeguarding public health and exploring its potential pharmacological applications.

References

-

Sharifi-Rad, J., et al. (2023). An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms. Frontiers in Pharmacology, 14, 1099380. [Link]

-

Sharifi-Rad, J., et al. (2023). An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms. National Center for Biotechnology Information. [Link]

-